molecular formula C14H19N3S B256036 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Katalognummer B256036
Molekulargewicht: 261.39 g/mol
InChI-Schlüssel: UBHSLEOYMBNOJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. MPTT is a thiol compound that contains a triazole ring, which gives it unique properties that make it useful in different applications.

Wissenschaftliche Forschungsanwendungen

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research. In medicine, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have anti-inflammatory and antioxidant properties, which make it useful in the treatment of diseases such as arthritis and cancer. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have antibacterial and antifungal properties, which make it useful in the development of new antibiotics and antifungal drugs.
In agriculture, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have plant growth-promoting properties, which make it useful in the development of new fertilizers and plant growth regulators. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have insecticidal properties, which make it useful in the development of new insecticides.
In industry, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have corrosion inhibition properties, which make it useful in the development of new corrosion inhibitors. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have dye-sensitized solar cell properties, which make it useful in the development of new solar cells.

Wirkmechanismus

The mechanism of action of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the interaction of the triazole ring with various enzymes and proteins in the body. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to scavenge free radicals, which are involved in the development of various diseases.
Biochemical and Physiological Effects
5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been found to have various biochemical and physiological effects in the body. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has several advantages as a research chemical. It is relatively easy to synthesize, and its properties can be easily modified by changing the structure of the triazole ring. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is also stable under normal laboratory conditions and can be stored for long periods without degradation.
However, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol also has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is also relatively expensive compared to other research chemicals, which can limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a therapeutic agent for various diseases such as arthritis and cancer. Another direction is to investigate its potential as a plant growth promoter and insecticide in agriculture. Further research is also needed to fully understand the mechanism of action of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol and to optimize its properties for various applications.
Conclusion
In conclusion, 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be synthesized through various methods, and its properties can be easily modified by changing the structure of the triazole ring. 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol has potential applications in various fields of scientific research, and further research is needed to fully understand its properties and optimize its use for various applications.

Synthesemethoden

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be synthesized through various methods, including the reaction of 4-methylbenzonitrile with 1-pentyl-1H-1,2,4-triazole-3-thiol in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography. The yield of 5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol can be improved by optimizing the reaction conditions, such as the ratio of reactants, reaction time, and temperature.

Eigenschaften

Produktname

5-(4-methylphenyl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Molekularformel

C14H19N3S

Molekulargewicht

261.39 g/mol

IUPAC-Name

3-(4-methylphenyl)-4-pentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H19N3S/c1-3-4-5-10-17-13(15-16-14(17)18)12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H,16,18)

InChI-Schlüssel

UBHSLEOYMBNOJM-UHFFFAOYSA-N

SMILES

CCCCCN1C(=NNC1=S)C2=CC=C(C=C2)C

Kanonische SMILES

CCCCCN1C(=NNC1=S)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.